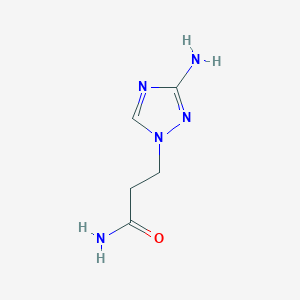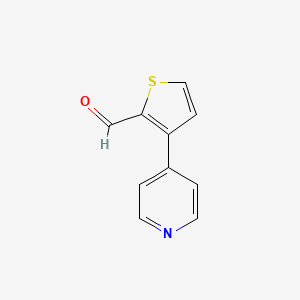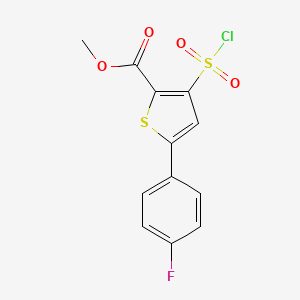
Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are widely used in various fields of chemistry and industry due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate typically involves the chlorosulfonation of a thiophene derivative followed by esterification. The reaction conditions often require the use of chlorosulfonic acid as a reagent and an appropriate solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial to achieving high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while reduction can produce thiophene derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate
- Methyl 3-{[(4-fluorophenyl)sulfonyl]amino}thiophene-2-carboxylate
Uniqueness
Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate is unique due to its chlorosulfonyl functional group, which imparts distinct reactivity and chemical properties
Propriétés
Numéro CAS |
1375473-46-3 |
|---|---|
Formule moléculaire |
C12H8ClFO4S2 |
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
methyl 3-chlorosulfonyl-5-(4-fluorophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H8ClFO4S2/c1-18-12(15)11-10(20(13,16)17)6-9(19-11)7-2-4-8(14)5-3-7/h2-6H,1H3 |
Clé InChI |
WDDQIJPNHNUZAO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



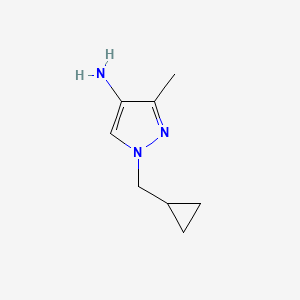
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid](/img/structure/B13175226.png)
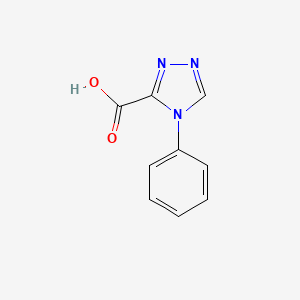
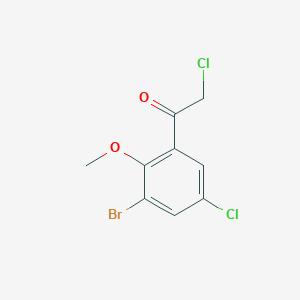
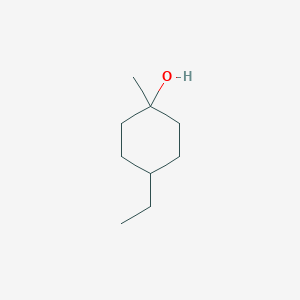
![6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13175252.png)
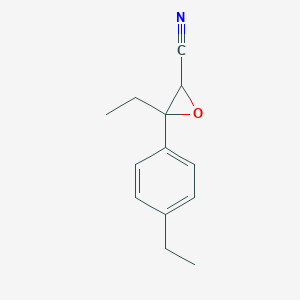
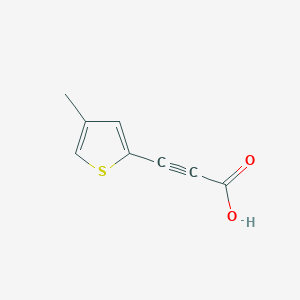
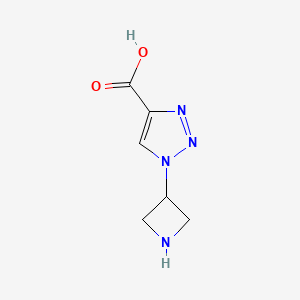
![4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13175276.png)
